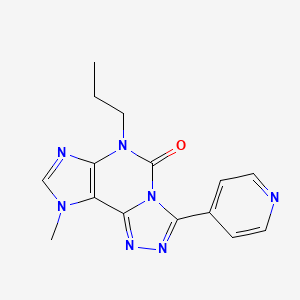

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)-

Description

The compound 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)- (CAS: 135445-74-8) is a triazolopurine derivative with the molecular formula C₁₅H₁₅N₇O and a molecular weight of 309.33 g/mol . Its structure features:

- A triazolo[3,4-i]purine core.

- A 4-pyridinyl substituent at position 3.

- 9-Methyl and 6-propyl groups on the dihydro-purine moiety.

Properties

CAS No. |

135445-74-8 |

|---|---|

Molecular Formula |

C15H15N7O |

Molecular Weight |

309.33 g/mol |

IUPAC Name |

9-methyl-6-propyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-f]purin-5-one |

InChI |

InChI=1S/C15H15N7O/c1-3-8-21-13-11(20(2)9-17-13)14-19-18-12(22(14)15(21)23)10-4-6-16-7-5-10/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

IXRRMTOSOQHNTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=NC=C4)N(C=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Fusion with Purine: The triazole ring is then fused with a purine derivative through a series of condensation reactions, often facilitated by catalysts such as Lewis acids.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The process typically involves:

Batch Processing: Initial synthesis in batch reactors to optimize reaction conditions.

Scale-Up: Transition to continuous flow systems for large-scale production, ensuring consistent quality and higher throughput.

Purification: Use of chromatographic techniques and recrystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogenated derivatives, nucleophiles like amines, thiols, under reflux conditions.

Major Products

Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.

Reduced Derivatives: Reduced forms with altered functional groups.

Substituted Products: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This makes it a candidate for studying cellular processes and developing new biochemical assays.

Medicine

In medicinal chemistry, 5H-1,2,4-Triazolo(3,4-i)purin-5-one derivatives are investigated for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities. Their ability to interact with specific biological targets makes them promising leads for drug development.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It also finds applications in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Solubility: The 4-pyridinyl group in the target compound (vs. 6-Propyl vs. 6-butyl chains modulate lipophilicity, affecting membrane permeability and metabolic stability .

Electronic and Steric Modifications :

- Electron-withdrawing groups (e.g., 4-fluorophenyl ) may enhance binding to electrophilic enzyme pockets .

- Methoxy groups (e.g., in CID 3077731) can participate in hydrogen bonding or π-π interactions .

Heterocyclic Core Variations :

- The triazolo-thiadiazole hybrid (Compound 18d) replaces the purine core with a thiadiazole ring, altering electronic distribution and redox properties .

Biological Activity

The compound 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl) is a member of the triazole family known for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, supported by various research findings, case studies, and data tables.

- Molecular Formula : C21H19N7O

- Molecular Weight : 385.4 g/mol

- CAS Number : 135446-09-2

- IUPAC Name : 9-benzyl-6-propyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-f]purin-5-one

Anticancer Properties

Research indicates that compounds within the triazole family exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the cytotoxic effects of triazole derivatives on several cancer cell lines. The findings are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5H-Triazole | MCF-7 (breast) | 6.2 | Induces apoptosis and cell cycle arrest |

| 5H-Triazole | HCT-116 (colon) | 27.3 | Inhibits proliferation and induces apoptosis |

| 5H-Triazole | T47D (breast) | 43.4 | Induces DNA fragmentation |

Table 1: Cytotoxic effects of triazole derivatives on various cancer cell lines.

Mechanistic Insights

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth. For example, the inhibition of the EGFR and VEGFR pathways has been documented in several studies focusing on triazole derivatives.

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various triazoles against common pathogens. The results are presented in Table 2.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5H-Triazole | Staphylococcus aureus | 15 µg/mL |

| 5H-Triazole | Escherichia coli | 20 µg/mL |

| 5H-Triazole | Candida albicans | 10 µg/mL |

Table 2: Antimicrobial activity of triazole derivatives against various microorganisms.

Pharmacological Applications

The diverse biological activities of 5H-1,2,4-Triazolo(3,4-i)purin-5-one suggest potential applications in pharmacology, particularly in developing new anticancer and antimicrobial agents. The compound's ability to target multiple pathways makes it a candidate for combination therapies in cancer treatment.

Q & A

Q. What are the standard synthetic protocols for preparing 5H-1,2,4-Triazolo(3,4-i)purin-5-one derivatives?

- Methodological Answer : Synthesis typically involves multi-step protocols using readily available reagents. For example, stepwise cyclization of pyrazole intermediates with triazole precursors under reflux conditions (toluene, sodium hydride) can yield triazolopyrimidine cores . Purification via recrystallization (e.g., using DMF or dioxane) ensures product integrity . Key steps include optimizing stoichiometry and reaction time to minimize side products .

Q. How is the compound’s purity and structural integrity validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) for structural confirmation. For example, NMR can resolve substituent positions on the triazole and pyridine rings . Purity is assessed via elemental analysis or mass spectrometry, with residual solvents quantified using GC-MS .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

- Methodological Answer : Apply factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For instance, a 2³ factorial design can identify interactions between parameters (e.g., sodium hydride concentration vs. reaction time) to maximize yield while minimizing byproducts . Response surface methodology (RSM) further refines optimal conditions .

Q. What computational strategies support reaction mechanism elucidation for triazolopurine derivatives?

- Methodological Answer : Use quantum chemical calculations (DFT) to model transition states and intermediate stability. For example, reaction path searches using IRC (Intrinsic Reaction Coordinate) analysis can validate proposed cyclization pathways . Pair computational results with experimental kinetics (e.g., time-resolved spectroscopy) to confirm mechanistic hypotheses .

Q. How can researchers resolve discrepancies in synthetic yields reported across studies?

- Methodological Answer : Conduct comparative analysis of reaction parameters (e.g., solvent polarity, catalyst type). For example, substituting toluene with DMF may alter reaction kinetics due to polarity effects . Statistical meta-analysis of published protocols can identify critical variables (e.g., temperature gradients) causing yield variations .

Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring detect degradation products. For hydrolytic stability, use pH-varied buffers (e.g., ammonium acetate, pH 6.5) to identify susceptible functional groups (e.g., triazole ring oxidation) . Mass spectrometry tracks molecular weight changes indicative of decomposition .

Experimental Design & Data Analysis

Q. What are the key considerations for designing multi-step syntheses of triazolopurine analogs?

- Methodological Answer : Prioritize orthogonal protecting groups for reactive sites (e.g., pyridine nitrogen). For example, sequential deprotection of propyl or methyl groups ensures regioselective functionalization . Monitor intermediate stability via inline spectroscopy (e.g., ReactIR) to avoid side reactions .

Q. How can hybrid computational-experimental workflows enhance reaction discovery?

- Methodological Answer : Integrate automated reaction screening with quantum chemistry. For instance, high-throughput experimentation (HTE) identifies viable precursors, while DFT calculations predict regioselectivity in cycloadditions . Machine learning models trained on experimental data (e.g., reaction yields, solvent effects) can propose novel synthetic routes .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.